(2-Phenylcyclopropyl)boronic acid
Overview
Description
(2-Phenylcyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a phenyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2-Phenylcyclopropylboronic acid could potentially be involved in similar biochemical transformations.
Pharmacokinetics
The pharmacokinetics of a drug describes how it moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion . These processes together control the concentration of the drug in the body over time .
Result of Action
The broad application of boronic acids in suzuki-miyaura coupling reactions suggests that they may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 2-Phenylcyclopropylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which boronic acids are often used are known to be exceptionally mild and functional group tolerant . This suggests that 2-Phenylcyclopropylboronic acid might also exhibit stability and efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Phenylcyclopropylboronic acid plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
The cellular effects of 2-Phenylcyclopropylboronic acid are not well-studied. Phenylboronic acid, a related compound, has been shown to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .
Molecular Mechanism
The molecular mechanism of 2-Phenylcyclopropylboronic acid involves its role in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving 2-Phenylcyclopropylboronic acid are not well-known. Phenolic compounds, which include boronic acids, are involved in various metabolic pathways in plants .
Transport and Distribution
The transport and distribution of 2-Phenylcyclopropylboronic acid within cells and tissues are not well-documented. Boron transport is an important step in ABA signaling in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylcyclopropyl)boronic acid typically involves the cyclopropanation of styrene derivatives followed by borylation. One common method is the reaction of phenylcyclopropane with boron reagents under specific conditions. For example, the use of diborane (B2H6) or boron trihalides (BX3) in the presence of a catalyst can facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by borylation using efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylcyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenylcyclopropylboronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Phenylcyclopropylboronic esters or alcohols.
Reduction: Phenylcyclopropyl alcohols or alkyl derivatives.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
(2-Phenylcyclopropyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (2-Phenylcyclopropyl)boronic ester
Uniqueness
(2-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
(2-phenylcyclopropyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGFYYVCWOJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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